molecular formula C18H20N2O2 B5953652 N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide

Cat. No.: B5953652
M. Wt: 296.4 g/mol
InChI Key: TUOHCSNJQLODQT-UHFFFAOYSA-N
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Description

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is a propanamide derivative featuring a phenylacetyl group attached to a 2-methyl-5-aminophenyl scaffold. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.37 g/mol. The compound’s structure includes a propanamide backbone, a methyl substituent at the phenyl ring’s 2-position, and a phenylacetyl moiety at the 5-position.

Properties

IUPAC Name

N-[2-methyl-5-[(2-phenylacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-17(21)20-16-12-15(10-9-13(16)2)19-18(22)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOHCSNJQLODQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide typically involves the reaction of 2-methyl-5-aminophenylpropanamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide typically involves the reaction of 2-methyl-5-aminophenylpropanamide with phenylacetyl chloride. This reaction is usually facilitated by a base such as triethylamine in an organic solvent like dichloromethane at room temperature. Purification methods like recrystallization or column chromatography are employed to obtain the final product.

Industrial Production:
For large-scale production, continuous flow reactors may be utilized to enhance mixing and heat transfer efficiency. Automated systems for reagent addition and product isolation improve scalability and reproducibility, making the compound more accessible for research and industrial applications.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow chemists to modify it further for various applications in organic synthesis.

Biology

In biological research, this compound is being investigated for its bioactive properties , particularly its potential antimicrobial and anticancer effects. Studies have indicated that compounds with similar structures may interact with specific biological targets, influencing cellular pathways that could lead to therapeutic benefits.

Medicine

The compound is being explored for its therapeutic effects in developing new pharmaceuticals. Its interaction with molecular targets such as enzymes or receptors may modulate biological pathways, offering potential treatments for various diseases. Case studies have shown promising results in preclinical models, indicating its efficacy in reducing tumor growth and enhancing immune responses.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through specific signaling pathways.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics.
  • Neuropharmacological Effects : Preliminary studies indicate that this compound may act on G protein-coupled receptors (GPCRs), which are critical targets for treating neurological disorders. Its ability to modulate neurotransmitter release positions it as a candidate for further investigation in psychiatric conditions .

Mechanism of Action

The mechanism of action of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may facilitate binding to active sites, while the amide linkage provides stability and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and reported activities of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Use References
This compound C₁₈H₂₀N₂O₂ 296.37 Phenylacetyl, methyl group Unknown (potential intermediate) -
OL7 () C₁₄H₁₅N₅O₄ 325.31 Nitroimidazole-acetyl group Strong anticonvulsant activity
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide () C₁₂H₁₄F₃NO₂ 261.24 Methoxy, trifluoromethyl Not specified
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () C₁₆H₂₄N₂O₂ 276.38 Piperidinyl, methoxymethyl Pharmaceutical intermediate
Propanamide, N-(2-((2-cyano-6-iodo-4-nitrophenyl)azo)-5-(dimethylamino)phenyl)- () C₁₈H₁₇IN₆O₃ 492.27 Azo linkage, cyano, iodo, nitro, dimethylamino Not specified (complex structure)

Key Observations from Structural Comparisons

Substituent Impact on Bioactivity: The nitroimidazole-acetyl group in OL7 () confers strong anticonvulsant activity, likely due to enhanced interaction with neuronal ion channels. In contrast, the phenylacetyl group in the target compound may prioritize different biological targets due to its aromatic hydrophobicity .

Molecular Weight and Complexity :

  • Compounds with higher molecular weights (e.g., , .27 g/mol) may face challenges in bioavailability due to reduced solubility, whereas simpler analogs like the target compound (296.37 g/mol) could exhibit better pharmacokinetic profiles .

Role of Heterocycles and Functional Groups: The piperidinyl group in introduces basicity, which can influence solubility and receptor binding. Such modifications are common in intermediates targeting central nervous system (CNS) drugs .

Biological Activity

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C16H18N2OC_{16}H_{18}N_{2}O and has a complex structure that contributes to its biological activity. The presence of the phenylacetyl group is significant in modulating the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including pancreatic adenocarcinoma and epithelioid carcinoma.

Compound Cell Line IC50 Value (µM)
Derivative APanc-10.051
Derivative BBxPC-30.066
This compoundWI38 (normal)0.36

These results suggest that while the compound is effective against cancer cells, it exhibits higher IC50 values for normal cells, indicating a degree of selectivity that is crucial for therapeutic applications .

The mechanism by which this compound exerts its effects may involve DNA intercalation and inhibition of key cellular pathways, such as those involved in cell proliferation and survival. Studies have demonstrated that structural modifications can enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Research has shown that modifications at specific sites can lead to significant changes in biological activity:

Modification Effect on Activity
Hydroxymethyl group substitutionIncreased potency (EC50 = 195 nM)
Alteration of amide bond orientationReduced activity; some derivatives became inactive
Variations in alkoxy side chainsEnhanced brain bioavailability and potency

These findings highlight the importance of specific functional groups in determining the compound's interaction with biological targets, particularly G protein-coupled receptors (GPCRs), which are critical in many signaling pathways .

Case Studies and Research Findings

Several case studies have investigated the effects of this compound on various biological systems:

  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound. Results indicated favorable absorption rates but highlighted challenges related to brain penetration, which limits its effectiveness for central nervous system disorders .
  • Clinical Relevance : The compound's potential as a therapeutic agent for specific cancers has prompted further investigations into its clinical applications. Ongoing trials are evaluating its efficacy in combination therapies, particularly in resistant cancer types .
  • Toxicity Assessments : Toxicological evaluations have shown that while the compound exhibits anticancer properties, careful consideration must be given to dosing regimens to mitigate adverse effects on normal tissues .

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